

Spectroscopic Unveiling of 2-Thiophenemethylamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	2-Thiophenemethylamine
CAS No.:	55230-88-1
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This in-depth technical guide provides a comprehensive analysis of the spectral data of **2-thiophenemethylamine**, a crucial building block in medicinal chemistry and materials science. [1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its unambiguous identification and utilization in complex synthetic pathways.

Introduction

2-Thiophenemethylamine, also known as (2-thienyl)methylamine, is a heterocyclic amine featuring a thiophene ring linked to a methylamine group. [3][4] Its unique structural and electronic properties make it a valuable precursor in the synthesis of a wide array of biologically active compounds and functional materials. [1][2] Accurate and thorough spectroscopic characterization is paramount to ensure the identity and purity of this reagent, thereby guaranteeing the integrity of subsequent research and development endeavors. This guide

presents a detailed analysis of the ^1H NMR, ^{13}C NMR, IR, and MS spectra of **2-thiophenemethylamine**, providing the foundational data necessary for its confident application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2-thiophenemethylamine**, both ^1H and ^{13}C NMR provide definitive structural information.

^1H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol: A dilute solution of **2-thiophenemethylamine** in a deuterated solvent, typically chloroform-d (CDCl_3), is prepared. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher), with tetramethylsilane (TMS) used as an internal standard (δ 0.00).

Data Interpretation: The ^1H NMR spectrum of **2-thiophenemethylamine** exhibits distinct signals corresponding to the protons of the thiophene ring and the aminomethyl group.

Table 1: ^1H NMR Spectral Data for **2-Thiophenemethylamine** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.18	dd	1H	H-5
~6.95	dd	1H	H-3
~6.92	m	1H	H-4
~4.00	s	2H	-CH ₂ -
~1.60	br s	2H	-NH ₂

The downfield signals between 6.9 and 7.2 ppm are characteristic of the aromatic protons on the thiophene ring. The proton at the 5-position (H-5) appears as a doublet of doublets due to coupling with H-4 and H-3. Similarly, the H-3 proton also presents as a doublet of doublets from coupling to H-4 and H-5. The H-4 proton, coupled to both H-3 and H-5, appears as a multiplet.

The singlet at approximately 4.00 ppm corresponds to the two protons of the methylene (-CH₂) group adjacent to the electron-withdrawing thiophene ring. The broad singlet at around 1.60 ppm is attributed to the two protons of the primary amine (-NH₂), which can exchange with residual water in the solvent, leading to peak broadening.

Caption: ¹H NMR assignments for **2-thiophenemethylamine**.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis, on a spectrometer equipped with a broadband carbon probe. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation: The proton-decoupled ¹³C NMR spectrum of **2-thiophenemethylamine** displays five distinct signals, corresponding to the five carbon atoms in the molecule.

Table 2: ¹³C NMR Spectral Data for **2-Thiophenemethylamine** in CDCl₃

Chemical Shift (δ, ppm)	Assignment
~145.0	C-2
~126.8	C-5
~124.8	C-3
~123.5	C-4
~39.5	-CH ₂ -

The quaternary carbon (C-2) directly attached to the aminomethyl group is the most downfield of the thiophene ring carbons, appearing around 145.0 ppm. The other three carbons of the thiophene ring (C-3, C-4, and C-5) resonate in the aromatic region between 123 and 127 ppm. The aliphatic carbon of the methylene group (-CH₂) appears significantly upfield at approximately 39.5 ppm.

Caption: ¹³C NMR assignments for **2-thiophenemethylamine**.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Experimental Protocol: The IR spectrum can be obtained using a neat liquid film of **2-thiophenemethylamine** between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Data Interpretation: The IR spectrum of **2-thiophenemethylamine** displays characteristic absorption bands that confirm the presence of the amine and thiophene functionalities.

Table 3: Key IR Absorption Bands for **2-Thiophenemethylamine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3380-3250 (two bands)	N-H stretch	Primary Amine (-NH ₂)
~3100	C-H stretch (aromatic)	Thiophene Ring
~2920, ~2850	C-H stretch (aliphatic)	Methylene (-CH ₂)
~1590	N-H bend (scissoring)	Primary Amine (-NH ₂)
~1440, ~1410	C=C stretch (aromatic)	Thiophene Ring
~850	C-H out-of-plane bend	Thiophene Ring
~700	C-S stretch	Thiophene Ring

The two distinct bands in the 3380-3250 cm⁻¹ region are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine. The aromatic C-H stretching of the thiophene ring is observed around 3100 cm⁻¹. The aliphatic C-H stretching of the methylene group appears as two bands around 2920 and 2850 cm⁻¹. The N-H bending vibration (scissoring) of the primary amine is typically found near 1590 cm⁻¹. The characteristic C=C stretching vibrations of the thiophene ring are observed in the 1400-1500 cm⁻¹ region. Finally, the out-of-plane C-H bending and the C-S stretching of the thiophene ring are visible at lower wavenumbers, around 850 cm⁻¹ and 700 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

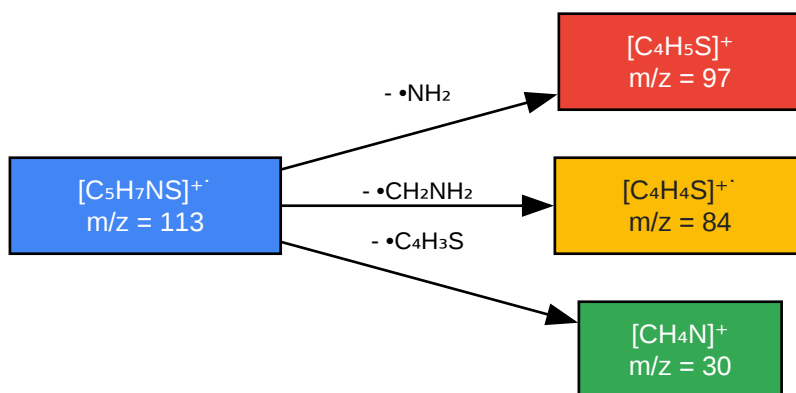
Experimental Protocol: The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.

Data Interpretation: The mass spectrum of **2-thiophenemethylamine** shows a molecular ion peak (M^+) and several characteristic fragment ions.

Table 4: Major Fragments in the EI-Mass Spectrum of **2-Thiophenemethylamine**

m/z	Proposed Fragment
113	$[C_5H_7NS]^+$ (Molecular Ion)
97	$[C_4H_5S]^+$ (Thienylmethyl cation)
84	$[C_4H_4S]^+$ (Thiophene radical cation)
30	$[CH_4N]^+$ (Aminomethyl cation)

The molecular ion peak at m/z 113 corresponds to the molecular weight of **2-thiophenemethylamine** (C_5H_7NS).^[4] A prominent peak is observed at m/z 97, which results from the benzylic cleavage and loss of an amino radical ($\bullet NH_2$), forming the stable thienylmethyl cation. Another significant fragment is seen at m/z 84, corresponding to the thiophene radical cation, formed by the cleavage of the C-C bond between the ring and the methylamine group. The base peak in the spectrum is often the aminomethyl cation at m/z 30, resulting from the cleavage of the same C-C bond with the charge retained on the nitrogen-containing fragment.



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Caption: Proposed fragmentation pathway of **2-thiophenemethylamine** in EI-MS.

Conclusion

The comprehensive spectral analysis presented in this guide provides a robust and reliable basis for the identification and characterization of **2-thiophenemethylamine**. The detailed interpretation of the 1H NMR, ^{13}C NMR, IR, and MS data offers a multi-faceted spectroscopic fingerprint of this important chemical building block, ensuring its confident use in a variety of scientific applications.

References

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